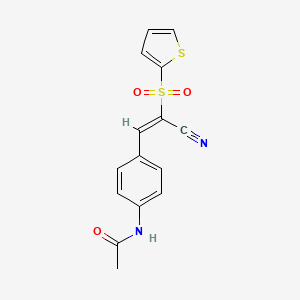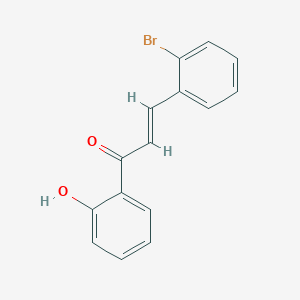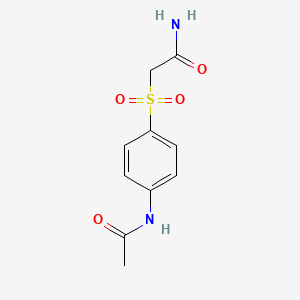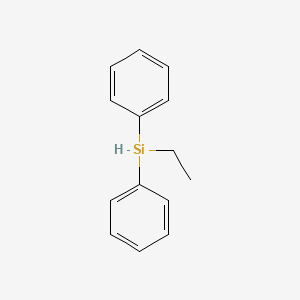
Diphenylethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenylethylsilane is an organosilicon compound with the chemical formula C14H16Si It consists of a silicon atom bonded to an ethyl group and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
Diphenylethylsilane can be synthesized through the hydrosilylation of 1,1-diphenylethylene with trichlorosilane. This reaction typically occurs under mild conditions and yields trichloro-2,2-diphenylethylsilane . The trichloro derivative can then be further modified through fluorination with zinc(II) fluoride in diethyl ether or reduction with “Red-Al” in toluene to obtain the corresponding SiF3 and SiH3 derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of hydrosilylation reactions, which are scalable and can be optimized for higher yields and purity.
化学反应分析
Types of Reactions
Diphenylethylsilane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Substitution: The silicon atom in this compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Major Products
科学研究应用
Diphenylethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in hydrosilylation and reduction reactions.
Materials Science: This compound derivatives are explored for their potential use in the development of advanced materials, including polymers and coatings.
Biomedical Applications: Research is ongoing to investigate the potential use of this compound in drug delivery systems and as a component in biomedical devices.
作用机制
The mechanism of action of diphenylethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate facilitates the addition of the silicon-hydrogen bond to the unsaturated carbon-carbon bond, resulting in the formation of the silylated product .
相似化合物的比较
Similar Compounds
Diphenylsilane: Similar to diphenylethylsilane, diphenylsilane contains two phenyl groups bonded to a silicon atom but lacks the ethyl group.
Trichlorosilane: This compound is used as a precursor in the synthesis of this compound and other organosilicon compounds.
Uniqueness
This compound is unique due to the presence of both phenyl and ethyl groups bonded to the silicon atom. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and materials science.
属性
CAS 编号 |
7535-07-1 |
|---|---|
分子式 |
C14H16Si |
分子量 |
212.36 g/mol |
IUPAC 名称 |
ethyl(diphenyl)silane |
InChI |
InChI=1S/C14H16Si/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI 键 |
RDJVTBNNOBFYLE-UHFFFAOYSA-N |
规范 SMILES |
CC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



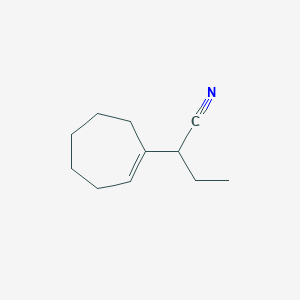

![5-Chloro-7-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B11957066.png)
